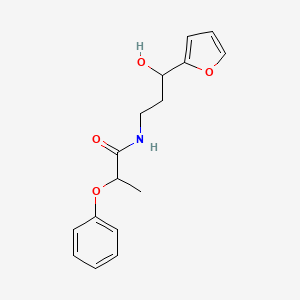

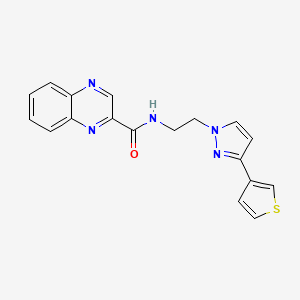

N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenoxypropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenoxypropanamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also includes a phenoxy group and a propanamide group. Furan derivatives have occupied a unique place in the field of medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For example, some furan-based derivatives have been synthesized through reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s used. Furan compounds can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions .科学的研究の応用

1. Biological Evaluation in Medicinal Chemistry

A study synthesized derivatives related to N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenoxypropanamide and assessed their antibacterial and antifungal activities. These compounds were found to possess good activity, indicating potential applications in medicinal chemistry for developing new antimicrobial agents (Velupillai, Shingare, & Mane, 2015).

2. Solar Energy Conversion Efficiency

Research in the field of dye-sensitized solar cells explored phenothiazine derivatives with various conjugated linkers, including furan. These compounds, related to this compound, were used to investigate the impact of conjugated linkers on device performance. Notably, a furan-linked derivative exhibited significant improvement in solar energy-to-electricity conversion efficiency (Kim et al., 2011).

3. Biofuel Feedstock Development

A study focused on converting furfural directly to levulinate esters, including furan-2-ylmethyl-levulinate, which is structurally similar to this compound. This process aimed at producing potential biofuel feedstocks, enhancing the sustainability of furfural conversion and reducing environmental costs (Chen, Li, Huang, & Yuan, 2016).

4. DNA Binding Affinity and Drug Development

The complex between a DNA sequence and a compound structurally related to this compound, known as furamidine, was studied. This research highlighted furamidine's tight binding to DNA, suggesting potential applications in drug development, particularly in antitrypanosomal drugs (Laughton et al., 1995).

5. Energetic Materials Development

A study explored the assembly of diverse N-O building blocks, including derivatives of furazan, which is structurally related to this compound. This research provided insights into the development of high-performance energetic materials with potential applications in fields requiring materials with high density and good thermal stability (Zhang & Shreeve, 2014).

作用機序

特性

IUPAC Name |

N-[3-(furan-2-yl)-3-hydroxypropyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-12(21-13-6-3-2-4-7-13)16(19)17-10-9-14(18)15-8-5-11-20-15/h2-8,11-12,14,18H,9-10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPYLAOJFMPZDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC(C1=CC=CO1)O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate](/img/structure/B2874257.png)

![ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2874258.png)

![7-(2,4-dimethylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2874259.png)

![Tert-butyl 7-formyl-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B2874260.png)

![Methyl 2-[[4-(3-methylphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2874261.png)

![[3-(Aminomethyl)azetidin-3-yl]methanamine trihydrochloride](/img/structure/B2874272.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzamide](/img/structure/B2874274.png)